molecular formula C10H6BrFN2O B2779575 5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 2092302-13-9

5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No. B2779575
CAS RN: 2092302-13-9
M. Wt: 269.073
InChI Key: OQLCBQUHEFEAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C10H6BrFN2O and a molecular weight of 269.073 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one consists of a pyridazinone ring substituted with a bromo group at the 5th position and a 4-fluorophenyl group at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one are not fully detailed in the available resources .

Scientific Research Applications

Anti-Fibrotic Applications

5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one: has shown promise in the field of anti-fibrotic therapy. Research indicates that derivatives of this compound can inhibit the expression of collagen and hydroxyproline in cell culture mediums, suggesting potential as novel anti-fibrotic drugs . This could be particularly beneficial in treating diseases like liver fibrosis, where the accumulation of excess fibrous connective tissue leads to organ dysfunction.

Pharmacological Synthesis

In medicinal chemistry, the compound serves as a building block for synthesizing novel heterocyclic compounds with potential biological activities . Its structure allows for the creation of diverse libraries of compounds that can be screened for various pharmacological properties, expanding the arsenal of available therapeutic agents.

Biochemical Research

The compound’s derivatives have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their biological activities . Such studies are crucial in biochemistry for understanding cellular mechanisms and developing targeted treatments for cellular-level disorders.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell .

properties

IUPAC Name

5-bromo-2-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O/c11-7-5-10(15)14(13-6-7)9-3-1-8(12)2-4-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLCBQUHEFEAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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